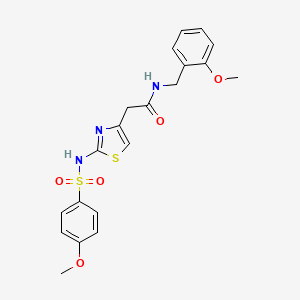

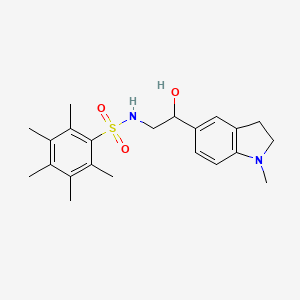

![molecular formula C23H20N4O3 B2501183 1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-86-9](/img/structure/B2501183.png)

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceutical chemistry, given the biological relevance of pyrimidine derivatives.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed starting from simpler precursors such as 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic aromatic substitution, amide formation, and ring closure to yield the desired compounds with various substituents . Similarly, the synthesis of pyrido[3,4-d]pyrimidine derivatives has been achieved through reactions involving 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, followed by dehydration steps . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-c]pyrimidine derivatives has been elucidated using X-ray crystallography, revealing centrosymmetric dimers formed via intermolecular N-H···O hydrogen bonds and providing insights into the conformation of the saturated ring and the orientation of the phenyl ring with respect to the pyrimidine-1,3-dione fragment . This information can be useful in predicting the molecular conformation and potential binding interactions of "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly depending on the substitution pattern. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give aminated products . In the context of the compound of interest, the presence of an ethylphenyl group and a pyridinylmethyl group could influence its reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been shown to vary widely, with significant differences in solubility, permeability, and intrinsic clearance values . These properties are crucial for the pharmacokinetic profile of a drug candidate and would need to be characterized for "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" to assess its potential as a therapeutic agent.

Applications De Recherche Scientifique

Domino Knoevenagel Condensation

A study by Ahadi et al. (2014) explored the green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, which involves the reaction of pyrimidine dione derivatives in a domino Knoevenagel condensation–Michael addition–cyclization process. This method emphasizes the avoidance of chromatography and recrystallization in purification, obtaining pure products by washing with ethanol (Ahadi et al., 2014).

Fragmentation Analysis

Gelling, Irwin, and Wibberley (1969) investigated the mass spectra of pyrido[2,3-d]- and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, among others. They postulated fragmentation pathways based on these spectra, noting variations due to substituent groups and nitrogen atom positions in the pyridine ring, drawing comparisons with quinazolones and pteridones (Gelling et al., 1969).

Syntheses and Properties

Gelling and Wibberley (1969) also described the synthesis and properties of various pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. They detailed the preparation of these compounds from 3-aminopyridine-4-carboxylic acids and discussed their nuclear magnetic resonance (NMR) and mass spectra (Gelling & Wibberley, 1969).

Synthesis in Medicinal Chemistry

A study by Wei et al. (2005) focused on the modification of thymidine and uridine at the ribose positions to form amine analogues. They synthesized compounds with pyrimidine dione structures and studied them for potential use in medicinal chemistry, characterized by spectroscopic techniques and X-ray crystallography (Wei et al., 2005).

Urease Inhibition

Rauf et al. (2010) investigated compounds with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure for their urease inhibition activity. They synthesized various derivatives and found that some showed significant activity as urease inhibitors, which is relevant in medicinal research (Rauf et al., 2010).

Structural Studies

Trilleras et al. (2009) studied the molecular and crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. They analyzed how hydrogen bonds and pi-pi stacking interactions influence the formation of different molecular arrangements in these compounds (Trilleras et al., 2009).

One-Pot Synthesis Techniques

Dyachenko et al. (2020) developed a one-pot synthesis method for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This method provides an efficient way to synthesize these compounds, which is beneficial for streamlining research and development processes (Dyachenko et al., 2020).

Propriétés

IUPAC Name |

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-2-16-7-9-18(10-8-16)20(28)15-26-19-6-4-12-25-21(19)22(29)27(23(26)30)14-17-5-3-11-24-13-17/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZSNWIOGOQHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

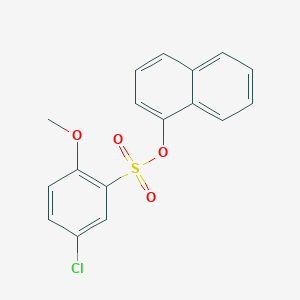

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

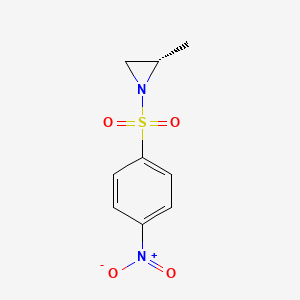

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

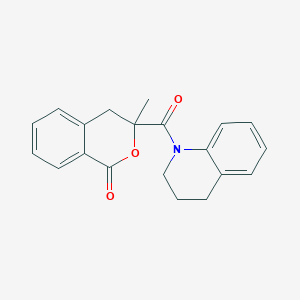

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)